3-Aminocyclopentanol hydrochloride
Overview
Description
3-Aminocyclopentanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is an alcohol derivative and is commonly used as a pharmaceutical intermediate . This compound is known for its applications in the synthesis of various pharmaceutical agents, including those used to treat conditions such as rheumatoid arthritis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminocyclopentanol hydrochloride involves several steps. One common method uses the amide formed by chiral carboxylic acids and azanol as a chiral source . The process includes a chiral Diels-Alder reaction, followed by oxidation, reduction, alkaline deprotection, and acidification reactions . The reaction conditions typically involve the use of copper catalysis for the oxidation step and dioxane hydrochloride for the deprotection step .
Industrial Production Methods: Industrial production of this compound is designed to be efficient and cost-effective. The process involves the use of readily available raw materials and aims to achieve high selectivity and yield . The reaction time is relatively short, and the process flow is simple, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can regenerate the original alcohol .
Scientific Research Applications
3-Aminocyclopentanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminocyclopentanol hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it helps to synthesize . For example, in the synthesis of Bictegravir, it contributes to the formation of a molecule that inhibits the HIV integrase enzyme, preventing the virus from integrating its genetic material into the host cell .
Comparison with Similar Compounds
3-Aminocyclopentanone: This compound is similar in structure but lacks the hydroxyl group present in 3-Aminocyclopentanol hydrochloride.
Cyclopentanol: This compound has a similar cyclopentane ring but lacks the amino group.
Cyclopentylamine: This compound has the amino group but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-aminocyclopentan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347110 | |
Record name | 3-Aminocyclopentan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-69-4 | |
Record name | Cyclopentanol, 3-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184919-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclopentan-1-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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